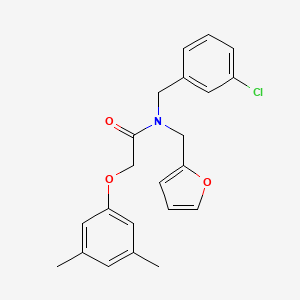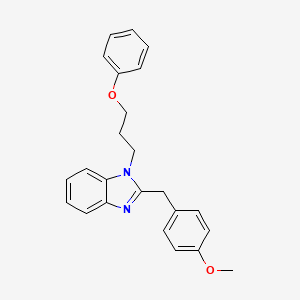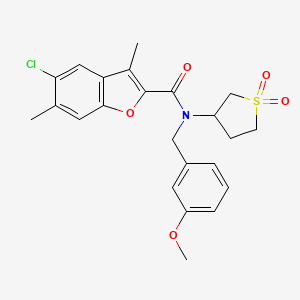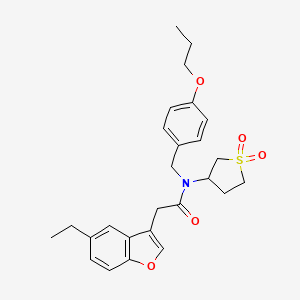
N-(3-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through a condensation reaction between an appropriate amine and acetic anhydride.
Introduction of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, the 3-chlorophenyl group can be introduced via a reaction with 3-chlorobenzyl chloride.
Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a furan boronic acid derivative and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)acetamide: Lacks the furan ring, which may affect its biological activity and chemical properties.
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-methylacetamide: Contains a methyl group instead of the furan ring, which may influence its reactivity and applications.
Uniqueness
N-[(3-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both the furan ring and the 3,5-dimethylphenoxy group. This combination of functional groups can confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical reactions.
特性
分子式 |
C22H22ClNO3 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-9-17(2)11-21(10-16)27-15-22(25)24(14-20-7-4-8-26-20)13-18-5-3-6-19(23)12-18/h3-12H,13-15H2,1-2H3 |
InChIキー |
VWRMTMGHBXPHDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418206.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418249.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)
![2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418258.png)
![3-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418265.png)
![benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B11418270.png)
![1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418274.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)


